molecular formula C24H23FN4O2 B2535777 1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide CAS No. 1207025-54-4

1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2535777
CAS No.: 1207025-54-4
M. Wt: 418.472
InChI Key: RISFMHAOBBKPJM-UHFFFAOYSA-N
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Description

1-(3-Cyano-6-fluoroquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound with a molecular formula of C23H20FN3O2. This compound is notable for its unique structure, which includes a quinoline core, a cyano group, a fluoro substituent, and a piperidine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Cyano and Fluoro Groups: The cyano and fluoro substituents can be introduced via nucleophilic substitution reactions using appropriate reagents such as cyanogen bromide and fluorinating agents.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.

    Coupling Reactions: The final step involves coupling the quinoline core with the piperidine ring using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(3-Cyano-6-fluoroquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide undergoes various types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the cyano group to convert it into an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Cyano-6-fluoroquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(3-Cyano-6-fluoroquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-(3-Cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxylic acid: This compound lacks the methoxyphenylmethyl group, which may affect its reactivity and biological activity.

    1-(3-Cyano-6-chloroquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide: The chloro substituent may lead to different chemical and biological properties compared to the fluoro substituent.

    1-(3-Cyano-6-fluoroquinolin-4-yl)-N-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide: The hydroxy group may enhance the compound’s solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O2/c1-31-22-5-3-2-4-17(22)14-28-24(30)16-8-10-29(11-9-16)23-18(13-26)15-27-21-7-6-19(25)12-20(21)23/h2-7,12,15-16H,8-11,14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISFMHAOBBKPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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